N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline
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Overview
Description
N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aniline derivatives .
Scientific Research Applications
N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as nicotine and proline, which contain pyrrolidine rings, have comparable structural features.
Uniqueness
N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline is unique due to its combination of a thiophene ring, a pyrrolidine ring, and an aniline moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)15-7-5-13(6-8-15)17(20)19-10-9-14(12-19)16-4-3-11-21-16/h3-8,11,14H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCPSBWVTNGVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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